7-(Trifluoromethyl)quinoline-2-carboxylic acid
Overview
Description
7-(Trifluoromethyl)quinoline-2-carboxylic acid: is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzotrifluoride with ethyl acetoacetate in the presence of a base can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 7-(Trifluoromethyl)quinoline-2-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in modulating biological pathways .
Medicine: The compound’s fluorinated structure enhances its pharmacokinetic properties, making it a candidate for drug development. It has been investigated for its potential in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a component in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of specific signaling pathways .
Comparison with Similar Compounds
- 7-(Trifluoromethyl)quinoline-4-thiol
- 2-(Trifluoromethyl)quinoline
- 4-Hydroxy-7-(trifluoromethyl)quinoline
Comparison: Compared to other fluorinated quinolines, 7-(Trifluoromethyl)quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group provides additional sites for chemical modification, enhancing its versatility in various applications .
Properties
IUPAC Name |
7-(trifluoromethyl)quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-6-2-4-8(10(16)17)15-9(6)5-7/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSASPCHJPRAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608119 | |
Record name | 7-(Trifluoromethyl)quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092304-95-4 | |
Record name | 7-(Trifluoromethyl)quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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